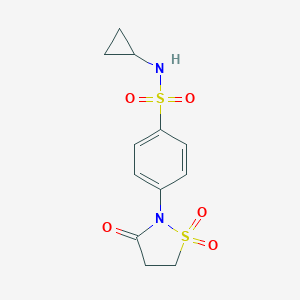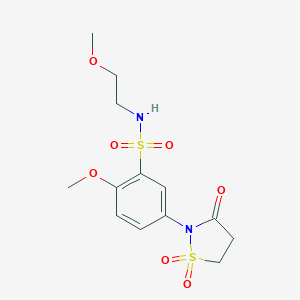
(2,6-Dichlorophenyl)morpholinoacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichlorophenyl)morpholinoacetonitrile, also known as DCAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAM is a white crystalline solid that is soluble in organic solvents, and it is widely used in biochemical and physiological experiments.
作用機序
The mechanism of action of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the inhibition of specific proteins in the cell. (2,6-Dichlorophenyl)morpholinoacetonitrile binds to the active site of these proteins, preventing them from carrying out their normal functions. The exact mechanism of inhibition varies depending on the specific protein targeted by (2,6-Dichlorophenyl)morpholinoacetonitrile. However, it is generally believed that (2,6-Dichlorophenyl)morpholinoacetonitrile acts as a competitive inhibitor, blocking the substrate from binding to the protein.
生化学的および生理学的効果
(2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-inflammatory and anti-angiogenic effects. Furthermore, (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to modulate the immune response, suggesting that it could be used as a potential immunosuppressive agent.
実験室実験の利点と制限
One of the main advantages of using (2,6-Dichlorophenyl)morpholinoacetonitrile in lab experiments is its specificity. (2,6-Dichlorophenyl)morpholinoacetonitrile targets specific proteins, allowing researchers to study the effects of inhibiting these proteins in a controlled manner. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile is relatively easy to synthesize and purify, making it an attractive option for researchers. However, there are also limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile. One of the main limitations is its potential toxicity. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to be toxic to certain cell types, and caution should be taken when handling and using the compound.
将来の方向性
There are several future directions for research involving (2,6-Dichlorophenyl)morpholinoacetonitrile. One potential area of research is the development of (2,6-Dichlorophenyl)morpholinoacetonitrile derivatives with improved specificity and reduced toxicity. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used in combination with other compounds to enhance its anti-cancer properties. Finally, (2,6-Dichlorophenyl)morpholinoacetonitrile could be used as a tool for studying the role of specific proteins in other biological processes, such as neurodegenerative diseases.
Conclusion
In conclusion, (2,6-Dichlorophenyl)morpholinoacetonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, and it has been used as a tool for studying various biological processes. While there are limitations to using (2,6-Dichlorophenyl)morpholinoacetonitrile, it remains an attractive option for researchers due to its specificity and ease of synthesis. Future research involving (2,6-Dichlorophenyl)morpholinoacetonitrile could lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of (2,6-Dichlorophenyl)morpholinoacetonitrile involves the reaction of 2,6-dichlorobenzaldehyde with morpholine and acetonitrile in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of (2,6-Dichlorophenyl)morpholinoacetonitrile is typically around 70-80%, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.
科学的研究の応用
(2,6-Dichlorophenyl)morpholinoacetonitrile has been extensively used in scientific research as a tool for studying various biological processes. One of the most significant applications of (2,6-Dichlorophenyl)morpholinoacetonitrile is in the field of cancer research. (2,6-Dichlorophenyl)morpholinoacetonitrile has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, (2,6-Dichlorophenyl)morpholinoacetonitrile has been used to study the role of these proteins in other biological processes such as inflammation and angiogenesis.
特性
製品名 |
(2,6-Dichlorophenyl)morpholinoacetonitrile |
|---|---|
分子式 |
C12H12Cl2N2O |
分子量 |
271.14 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-2-1-3-10(14)12(9)11(8-15)16-4-6-17-7-5-16/h1-3,11H,4-7H2 |
InChIキー |
LXDHIYRLSSHAER-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1COCCN1C(C#N)C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)


![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)


![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
